methyl octahydro-1H-indole-2-carboxylate
Overview
Description
Methyl octahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Octahydro-1H-indole-2-carboxylic Acid in Pharmaceutical Synthesis : Octahydro-1H-indole-2-carboxylic acid, closely related to methyl octahydro-1H-indole-2-carboxylate, is a key starting material for synthesizing Perindopril and Trandolapril. An HPLC method using a refractive index detector was developed for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid (Vali, Kumar, Sait, & Garg, 2012).
Synthesis of Constrained Tryptophan Derivatives : this compound derivatives were synthesized and evaluated for their use in peptide and peptoid conformation elucidation studies. These derivatives have a ring that limits the conformational flexibility of the side chain, aiding in structural analysis (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Hydrogen Storage in Methylated Indoles : A study investigated methylated indoles as components for hydrogen storage based on the Liquid Organic Hydrogen Carrier (LOHC) approach. It was found that 1-methyl-indole exhibits less decomposition and improved stability in the hydrogenation and dehydrogenation cycle (Vostrikov, Konnova, Turovtsev, Müller, Bara, & Verevkin, 2023).
Anticancer Activity of Methyl Indole-3-carboxylate Derivatives : Methyl 1-(3′-indolylmethane)-indole-3-carboxylate, a derivative of this compound, was synthesized and its structure characterized. The compound exhibited inhibitory growth effects on melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Photophysical Studies for Fluorescent Probes : Methyl indole-4-carboxylate emits around 450 nm with a long fluorescence lifetime, suggesting its potential as a fluorescent probe for protein structure and dynamics. It can also be used as an infrared probe to sense local hydration environments (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).
Properties
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h7-9,11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFEJDUSSGRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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